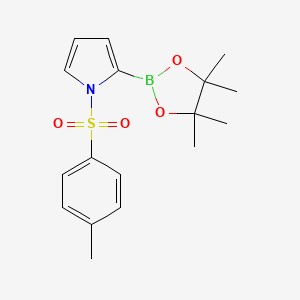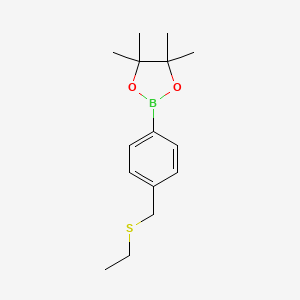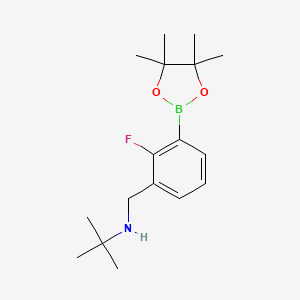
N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine” is a chemical compound . It is an important boric acid derivative .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . The compound was designed and synthesized through a two-step substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
The compound N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine is structurally related to boric acid ester intermediates that have been synthesized and characterized through various methods. A notable study involved synthesizing related compounds, confirming their structures through FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. The compounds' molecular structures were also calculated using density functional theory (DFT) and compared with X-ray diffraction values. The conformational analysis indicated that the DFT-optimized molecular structures were consistent with the crystal structures determined by single-crystal X-ray diffraction. This research underlines the importance of DFT and X-ray diffraction in analyzing and confirming the molecular structures of complex organic compounds, including those structurally related to this compound (Huang et al., 2021).
Applications in Sensing and Detection
Prochelators for Metal Ion Chelation and Oxidative Stress Mitigation
Research has highlighted the utility of related compounds as prochelators that respond to hydrogen peroxide to provide hexadentate ligands for chelating metal ions. Such prochelators are instrumental in mitigating iron and copper-induced oxidative damage, which is crucial in various biological and chemical contexts. The study detailed the synthesis, structural characterization, and in vitro efficacy of these prochelators in preventing metal-promoted oxidative damage, demonstrating their potential in medical and biochemical applications (Leed et al., 2011).
Boronate-Based Fluorescence Probes for Hydrogen Peroxide Detection
In the realm of chemical sensing, research has been conducted on boronate ester fluorescence probes for detecting hydrogen peroxide, a crucial compound in various chemical processes. The study synthesized a series of boronate ester probes and evaluated their fluorescence responses to hydrogen peroxide. These probes demonstrated promising "Off–On" fluorescence responses, highlighting their potential utility in chemical sensing and analysis. This research underscores the role of such compounds in developing sensitive and selective chemical sensors (Lampard et al., 2018).
Antifungal and Antibacterial Applications
Compounds structurally related to this compound have shown considerable antifungal and moderate antibacterial activities. Novel heterocycles were synthesized and exhibited significant activity against Aspergillus niger, Aspergillus flavus, and Bacillus cereus. This highlights the potential of such compounds in pharmaceutical and bioactive material applications, particularly in developing new antifungal and antibacterial agents (Irving et al., 2003).
Safety and Hazards
Direcciones Futuras
The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance . These areas could be potential future directions for the application of this compound.
Propiedades
IUPAC Name |
N-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2/c1-15(2,3)20-11-12-9-8-10-13(14(12)19)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTPYABMTQPCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CNC(C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682373 |
Source


|
| Record name | N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256360-52-7 |
Source


|
| Record name | N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

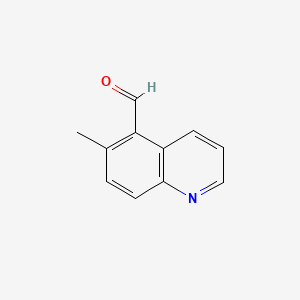
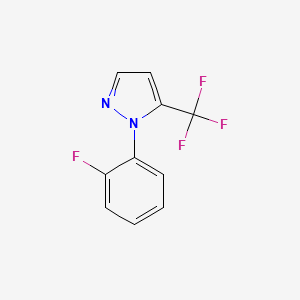
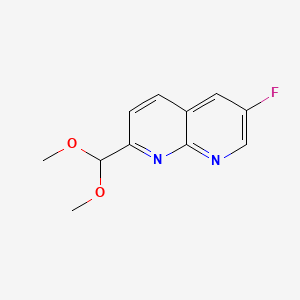
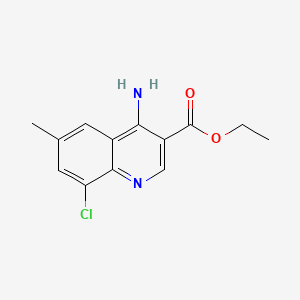
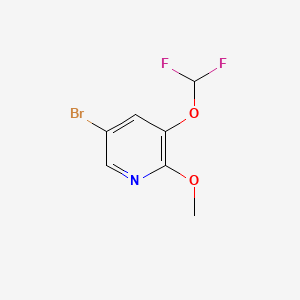
![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B567787.png)
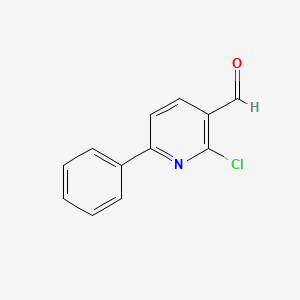
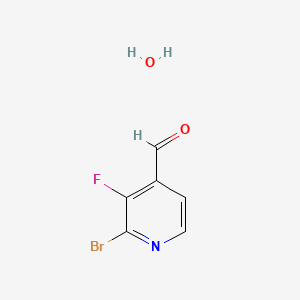
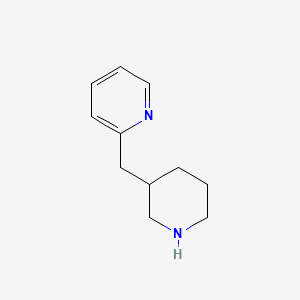
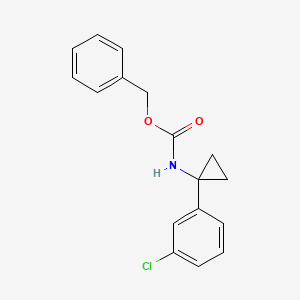
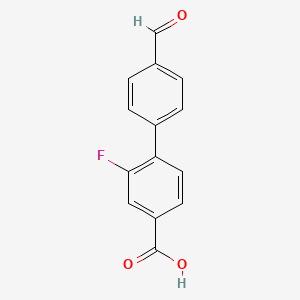
![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)
